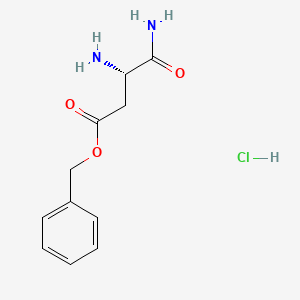

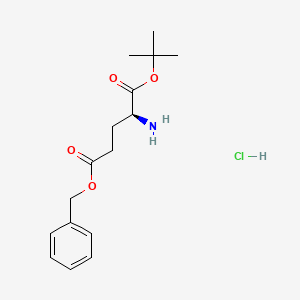

H-Asp(obzl)-NH2 hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Asp(obzl)-NH2 hcl, also known as hydrochloride of N-acetyl-L-aspartyl-L-phenylalanine, is a synthetic amino acid derivative that is used in various biochemical and physiological studies. It is a highly versatile compound with a wide range of applications, including synthesis, scientific research, and laboratory experiments. This article will provide an overview of the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Aplicaciones Científicas De Investigación

Solvent Effects on Redox Properties

The study of ferrocenoyl-dipeptides, including derivatives like Fc-Asp(OBzl)-Asp(OBzl)-OBzl, reveals how solvent properties can influence the redox behavior of these compounds. The research highlights the importance of hydrogen bonding and solvent interaction in determining the half-wave potential of these complexes, which is crucial for electrochemical applications (Baker, Kraatz, & Quail, 2001).

Peptide Stability and Transformation

Research on the stability of aminosuccinyl peptides and their transformation into piperazine-2,5-dione derivatives under specific conditions sheds light on the behavior of aspartyl peptides in acidic and neutral media. This study provides valuable insights for peptide synthesis and modification techniques (Schön & Kisfaludy, 2009).

Dipeptide Formation During Synthesis

Investigation into the synthesis of Z-Asp(OBzl)-OH has shown the side product formation of Z-Asp(OBzl)-Asp(OBzl)-OH, highlighting challenges in peptide synthesis regarding dipeptide formation. This study is crucial for refining synthetic methods to minimize unwanted byproducts (Iguchi, Kawasaki, & Okada, 2009).

Chiral Recognition through Molecular Imprinting

Molecularly imprinted materials derived from tetrapeptide derivatives, including H-Asp(OcHex)-Ile-Asp(OcHex)-Glu(OBzl)-CH2-, demonstrate the effect of environmental polarity on chiral recognition abilities. This research is pivotal for developing selective sensors and separation techniques based on molecular recognition (Kondo & Yoshikawa, 2001).

Catalysis and Enzymatic Reactions

Studies on catalysts such as H-Pro-Pro-Asp-NH2 for asymmetric aldol reactions highlight the significance of spatial arrangement and functional groups within peptide catalysts for efficient catalytic processes. These insights are instrumental in designing effective catalysts for chemical synthesis (Revell & Wennemers, 2008).

Propiedades

IUPAC Name |

benzyl (3S)-3,4-diamino-4-oxobutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c12-9(11(13)15)6-10(14)16-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,15);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBSUQZEDYTKDV-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)

![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)